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Compound of Interest

Compound Name: MS15203

Cat. No.: B1676846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
MS15203 is a small-molecule agonist of the G protein-coupled receptor 171 (GPR171), a novel

therapeutic target for pain management. Discovered through in-silico screening, MS15203 has

demonstrated promising analgesic effects in preclinical models of chronic neuropathic and

inflammatory pain. Its mechanism of action involves the activation of GPR171, which is coupled

to inhibitory Gαi/o proteins, leading to a reduction in intracellular cyclic adenosine

monophosphate (cAMP) levels. Notably, MS15203 appears to have a low potential for abuse, a

significant advantage over traditional opioid analgesics. This document provides a

comprehensive technical overview of the discovery, development, and pharmacological profile

of MS15203, including its synthesis, mechanism of action, and in vitro and in vivo activities.

Discovery and Development
MS15203 was identified through a virtual screening campaign that utilized a homology model

of the GPR171 receptor. This computational approach allowed for the screening of a large

chemical library to identify potential ligands that could bind to and activate the receptor.

Subsequent in vitro and in vivo testing confirmed its activity as a GPR171 agonist.

Currently, there is no publicly available information regarding the formal preclinical or clinical

development status of MS15203.
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Physicochemical Properties
Property Value Reference

IUPAC Name

5-(2-methylprop-2-

enoylamino)benzene-1,3-

dicarboxylic acid

Molecular Formula C₁₂H₁₁NO₅

Molecular Weight 249.22 g/mol

Chemical Structure

Synthesis
A detailed, step-by-step synthesis protocol for MS15203 is not publicly available. However, a

plausible synthetic route can be inferred from its chemical structure, likely involving the

acylation of 5-aminoisophthalic acid with methacryloyl chloride in the presence of a base.

Mechanism of Action
MS15203 acts as an agonist at the G protein-coupled receptor 171 (GPR171).[1][2] GPR171 is

coupled to inhibitory Gαi/o proteins. Upon activation by MS15203, the Gαi/o subunit inhibits the

activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the

second messenger cyclic AMP (cAMP). This signaling cascade is believed to underlie the

pharmacological effects of MS15203.
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In Vitro Pharmacology
Binding and Functional Activity
MS15203 has been characterized in vitro for its ability to bind to and activate GPR171.

Assay Cell Line Parameter Value Reference

Radioligand

Binding

CHO-K1 cells

expressing

mouse GPR171

Ki (vs. [¹²⁵I]Tyr-

BigLEN)

Data not

available
[3]

Ca²⁺ Mobilization

CHO cells

expressing

GPR171 and

Gα15/i3

EC₅₀
Data not

available
[3]

cAMP Inhibition Not specified IC₅₀
Data not

available

Experimental Protocols
6.2.1 Radioligand Competition Binding Assay
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Objective: To determine the binding affinity (Ki) of MS15203 for GPR171.

Materials:

Cell membranes from CHO-K1 cells stably expressing mouse GPR171.

Radioligand: [¹²⁵I]Tyr-BigLEN.

Non-specific binding control: Unlabeled BigLEN.

Test compound: MS15203.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

96-well filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of MS15203 in binding buffer.

In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]Tyr-BigLEN, and

varying concentrations of MS15203. For total binding, add binding buffer instead of

MS15203. For non-specific binding, add a saturating concentration of unlabeled BigLEN.

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

Terminate the binding reaction by rapid filtration through the filter plates, followed by

washing with ice-cold binding buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of MS15203 by non-linear regression analysis of the competition

binding data.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.

6.2.2 cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of MS15203 in inhibiting adenylyl

cyclase activity.

Materials:

Cells expressing GPR171 (e.g., HEK293 or CHO cells).

Forskolin (to stimulate adenylyl cyclase).

Test compound: MS15203.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium and reagents.

Procedure:

Plate cells in a 96-well or 384-well plate and culture overnight.

Prepare serial dilutions of MS15203.

Pre-incubate the cells with the different concentrations of MS15203 for a specified time.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Lyse the cells and measure the intracellular cAMP concentration using a commercial

cAMP assay kit according to the manufacturer's instructions.

Plot the cAMP concentration against the log concentration of MS15203 and fit a sigmoidal

dose-response curve to determine the EC₅₀ value.

In Vivo Pharmacology
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MS15203 has been evaluated in rodent models to assess its analgesic efficacy and reward

potential.

Animal
Model

Species Pain Type
Key
Findings

Dose Reference

Chemotherap

y-Induced

Neuropathy

Mouse (male) Neuropathic

Decreased

allodynia

after 5 days

of treatment.

10 mg/kg, i.p. [4]

Complete

Freund's

Adjuvant

(CFA)

Mouse (male) Inflammatory

Reduced

thermal

hypersensitivi

ty after 3

days of

treatment.

10 mg/kg, i.p. [5]

Conditioned

Place

Preference

Mouse Reward

Did not

produce

place

preference,

indicating low

abuse

potential.

10 mg/kg, i.p. [1][2]

Experimental Protocol: Chemotherapy-Induced
Neuropathic Pain Model

Objective: To evaluate the analgesic effect of MS15203 on mechanical allodynia in a mouse

model of neuropathic pain.

Animals: Male C57BL/6 mice.

Induction of Neuropathy: Administer paclitaxel (or another chemotherapeutic agent)

according to a validated protocol to induce peripheral neuropathy.

Drug Administration:
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Dissolve MS15203 in a suitable vehicle (e.g., sterile saline).

Administer MS15203 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for

a specified duration (e.g., 5 days), starting after the development of neuropathic pain.

Behavioral Testing (Mechanical Allodynia):

Assess mechanical sensitivity using von Frey filaments at baseline (before neuropathy

induction) and at various time points after the start of treatment.

Place the mice on an elevated mesh platform and allow them to acclimate.

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until

a withdrawal response is elicited.

Determine the paw withdrawal threshold (in grams).

Data Analysis: Compare the paw withdrawal thresholds between the MS15203-treated group

and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA

with post-hoc tests).
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Pharmacokinetics
There is no publicly available pharmacokinetic data for MS15203.

Parameter Route Species Value

Cmax i.p. Mouse Data not available

Tmax i.p. Mouse Data not available

t₁/₂ i.p. Mouse Data not available

AUC i.p. Mouse Data not available

Bioavailability Data not available

Experimental Protocol: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of MS15203 in mice.

Animals: Male CD-1 mice (or other appropriate strain).

Drug Administration:

Administer a single dose of MS15203 via the desired route (e.g., intravenous and oral to

determine bioavailability).

Sample Collection:

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes,

and 1, 2, 4, 8, 24 hours).

Process blood samples to obtain plasma.

Bioanalysis:

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the

concentration of MS15203 in plasma.

Data Analysis:
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Use pharmacokinetic software to perform non-compartmental analysis of the plasma

concentration-time data to determine key parameters such as Cmax, Tmax, t₁/₂, and AUC.

Calculate bioavailability if both intravenous and oral routes were tested.

Conclusion
MS15203 is a novel GPR171 agonist with demonstrated efficacy in preclinical models of

chronic pain. Its unique mechanism of action and low reward potential make it an attractive

candidate for further development as a non-opioid analgesic. Future studies should focus on

obtaining a more complete pharmacological profile, including detailed pharmacokinetic and

toxicological data, to support its potential progression into clinical trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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